molecular formula C22H16F3N5O2 B2516329 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034548-13-3

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2516329
CAS No.: 2034548-13-3
M. Wt: 439.398
InChI Key: SGKCDJWRXPYBJM-UHFFFAOYSA-N
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Description

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H16F3N5O2 and its molecular weight is 439.398. The purity is usually 95%.
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Biological Activity

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N7O3C_{17}H_{15}N_{7}O_{3}, with a molecular weight of approximately 365.3 g/mol. The compound features a complex structure that includes a pyrazine ring and an oxadiazole moiety, which are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrazine derivatives exhibit potent antimicrobial properties. For instance:

  • Study Findings : A series of substituted oxadiazoles were tested against various bacterial strains. The results indicated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL, outperforming standard antibiotics like Oxytetracycline .
CompoundMIC (µg/mL)Bacterial Strain
17.8Staphylococcus aureus
215.6Bacillus cereus
331.25Escherichia coli

2. Antitumor Activity

The antitumor potential of oxadiazole derivatives has been highlighted in various studies:

  • Case Study : A derivative similar to this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited IC50 values in the micromolar range against several cancer types, indicating a promising lead for further development as an anticancer agent .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

  • Research Findings : Compounds with similar structural motifs demonstrated significant free radical scavenging abilities in assays such as DPPH and FRAP. The antioxidant capacity was measured with notable results indicating that these compounds could effectively reduce oxidative stress markers in vitro .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Oxadiazole Ring : Reacting appropriate hydrazides with acid chlorides.
  • Methylation : Using methylating agents to introduce methyl groups at specific positions.
  • Final Coupling Reaction : Combining the pyrazine derivative with the oxadiazole to form the final compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Properties

IUPAC Name

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-3-4-14(10-16)11-19(31)28-17-7-2-1-5-15(17)12-20-29-21(30-32-20)18-13-26-8-9-27-18/h1-10,13H,11-12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKCDJWRXPYBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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